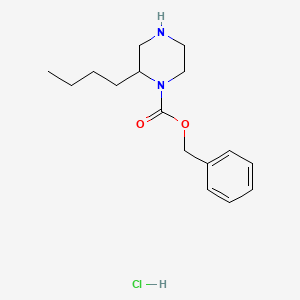

Benzyl 2-butylpiperazine-1-carboxylate hydrochloride

Description

Properties

IUPAC Name |

benzyl 2-butylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2.ClH/c1-2-3-9-15-12-17-10-11-18(15)16(19)20-13-14-7-5-4-6-8-14;/h4-8,15,17H,2-3,9-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOXGHNWFNNHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662625 | |

| Record name | Benzyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179361-47-7 | |

| Record name | Benzyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2-butylpiperazine-1-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

Substituted piperazines are a well-established class of compounds in pharmacology, forming the core scaffold of numerous approved drugs. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, serves as a versatile template for introducing various functionalities to modulate biological activity. The N-benzyl group, in particular, is a common motif in drug discovery, known for its ability to engage in cation-π interactions with target proteins and to influence the physicochemical properties of a molecule.[1] The presence of a butyl group at the 2-position of the piperazine ring introduces a lipophilic element that can impact potency, selectivity, and pharmacokinetic properties.

Benzyl 2-butylpiperazine-1-carboxylate hydrochloride, by combining these structural features, represents a valuable building block for the synthesis of novel therapeutic agents. The benzyloxycarbonyl (Cbz) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen, making it a key intermediate in the development of more complex molecules.[2]

Physicochemical Properties

A summary of the key physicochemical properties of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride is presented in the table below. These values are calculated based on its chemical structure and are essential for understanding its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅ClN₂O₂ | Calculated |

| Molecular Weight | 312.84 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Inferred |

| Solubility | Soluble in water, methanol, and DMSO (predicted) | Inferred |

| Melting Point | Not determined | - |

| Boiling Point | Not determined | - |

Synthesis and Purification

The synthesis of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride can be logically approached through a two-step process starting from the commercially available 2-butylpiperazine. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for Benzyl 2-butylpiperazine-1-carboxylate hydrochloride.

Step 1: Synthesis of Benzyl 2-butylpiperazine-1-carboxylate (Free Base)

The first step involves the selective protection of one of the nitrogen atoms of 2-butylpiperazine with a benzyloxycarbonyl (Cbz) group. This is a standard procedure for the protection of amines.

Protocol:

-

Dissolve 2-butylpiperazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine (1.1 equivalents) or diisopropylethylamine (DIPEA), to the solution.

-

Slowly add benzyl chloroformate (1 equivalent) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure benzyl 2-butylpiperazine-1-carboxylate.

Causality of Experimental Choices:

-

The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting material and prevent the reaction from proceeding.

-

The slow, dropwise addition of benzyl chloroformate at a low temperature helps to control the exothermicity of the reaction and minimize the formation of the di-protected by-product.

-

Column chromatography is a reliable method for purifying the mono-protected product from any unreacted starting material and the di-protected by-product.

Step 2: Formation of the Hydrochloride Salt

The final step is the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.

Protocol:

-

Dissolve the purified benzyl 2-butylpiperazine-1-carboxylate in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

-

A precipitate should form upon addition of the acid.

-

Continue stirring for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to obtain Benzyl 2-butylpiperazine-1-carboxylate hydrochloride as a solid.

Self-Validating System:

The formation of a precipitate upon the addition of ethereal HCl is a strong indication of successful salt formation. The identity and purity of the final product should be confirmed by the analytical methods described in the following section.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized Benzyl 2-butylpiperazine-1-carboxylate hydrochloride.

Caption: Analytical workflow for the characterization of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of a compound.

Typical HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or Evaporative Light Scattering Detector (ELSD).

-

Expected Result: A single major peak with a purity of >95%.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) in positive mode.

-

Expected m/z: [M+H]⁺ corresponding to the molecular weight of the free base (C₁₆H₂₄N₂O₂), which is approximately 277.19.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the chemical structure of the molecule.

-

¹H NMR (in DMSO-d₆ or D₂O): Expected signals would include aromatic protons from the benzyl group (around 7.3 ppm), a singlet for the benzylic CH₂ (around 5.1 ppm), multiplets for the piperazine ring protons, and signals for the butyl group (a triplet for the terminal CH₃ and multiplets for the other CH₂ groups).

-

¹³C NMR (in DMSO-d₆ or D₂O): Expected signals would include those for the carbonyl carbon of the Cbz group (around 155 ppm), aromatic carbons, the benzylic carbon, carbons of the piperazine ring, and carbons of the butyl group.

Potential Applications in Drug Discovery

The Benzyl 2-butylpiperazine-1-carboxylate hydrochloride scaffold is a promising starting point for the development of new drugs targeting a variety of biological systems. Piperazine derivatives have shown a wide range of pharmacological activities, and the specific substitutions in this molecule suggest several potential therapeutic areas for exploration.

-

Central Nervous System (CNS) Disorders: Many piperazine-containing compounds act on CNS targets, such as dopamine and serotonin receptors.[3] The lipophilic butyl group may enhance blood-brain barrier penetration, making this scaffold suitable for developing agents for psychiatric and neurodegenerative diseases.

-

Antimicrobial and Antifungal Agents: Substituted piperazines have been investigated for their antimicrobial and antifungal properties.[4]

-

Anticancer Therapies: The piperazine moiety is present in several kinase inhibitors used in oncology.[5] This scaffold could be further functionalized to target specific kinases involved in cancer progression.

Safety and Handling

As a novel chemical entity, Benzyl 2-butylpiperazine-1-carboxylate hydrochloride should be handled with care in a laboratory setting. While specific toxicity data is not available, the safety precautions for related piperazine derivatives should be followed.[6][7]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[8][9] In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

GHS Hazard Statements for Related Piperazine Compounds:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Conclusion

Benzyl 2-butylpiperazine-1-carboxylate hydrochloride is a valuable chemical intermediate with significant potential in drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, along with essential safety information. The methodologies and insights presented herein are intended to support researchers in their efforts to explore the therapeutic potential of this and related piperazine derivatives.

References

-

PubChem. Benzyl piperazine-1-carboxylate. [Link]

-

United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Organic Syntheses. 1-BENZYLPIPERAZINE. [Link]

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

-

ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

-

ResearchGate. N‐Benzyl piperidine Fragment in Drug Discovery. [Link]

-

MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

Chem-Impex. 1-Boc-2-benzyl piperazine. [Link]

-

PubChem. Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate. [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google Patents [patents.google.com]

- 9. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Benzyl 2-butylpiperazine-1-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride, a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. This document details the compound's core physicochemical properties, including its molecular weight, and presents a detailed, field-proven methodology for its synthesis and characterization. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in a research setting. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel piperazine-based therapeutic agents.

Introduction and Significance

Substituted piperazines are a well-established class of compounds in pharmacology, forming the structural core of numerous approved drugs with a wide range of biological activities. The piperazine motif is often favored in drug design due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability. The introduction of various substituents onto the piperazine ring allows for the fine-tuning of a compound's pharmacological profile, enabling targeted interactions with specific biological receptors and enzymes.

Benzyl 2-butylpiperazine-1-carboxylate hydrochloride represents a specific modification of the piperazine scaffold, incorporating a bulky butyl group at the 2-position and a benzyloxycarbonyl protecting group at the 1-position. This structural arrangement offers a versatile platform for further chemical elaboration and the exploration of structure-activity relationships (SAR) in various therapeutic areas. The hydrochloride salt form is typically employed to enhance the compound's stability and aqueous solubility.

This guide will provide a detailed examination of this compound, from its fundamental properties to its synthesis and analytical characterization, empowering researchers to confidently incorporate it into their drug discovery and development workflows.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of Benzyl 2-butylpiperazine-1-carboxylate and its hydrochloride salt have been determined and are summarized below.

Table 1: Physicochemical Data

| Property | Benzyl 2-butylpiperazine-1-carboxylate (Free Base) | Benzyl 2-butylpiperazine-1-carboxylate hydrochloride |

| Molecular Formula | C₁₇H₂₆N₂O₂ | C₁ H₂₇ClN₂O₂ |

| Molecular Weight | 290.41 g/mol | 326.87 g/mol |

| Appearance | Predicted: Colorless to pale yellow oil or solid | Predicted: White to off-white solid |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH) | Soluble in water and polar organic solvents |

Note: Experimental values for appearance and solubility may vary based on purity and crystalline form. The values provided are based on the calculated molecular formulas and general characteristics of similar compounds.

Synthesis of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride

The synthesis of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride can be achieved through a multi-step process. The following protocol outlines a logical and reproducible synthetic route, with explanations for key experimental choices. This proposed synthesis is based on established methodologies for the N-protection and C-alkylation of piperazine derivatives.

Synthetic Strategy

The overall synthetic strategy involves three main stages:

-

Monoprotection of Piperazine: One of the nitrogen atoms of the piperazine ring is protected with a benzyloxycarbonyl (Cbz) group to allow for selective functionalization of the other nitrogen.

-

Alkylation of the Piperazine Ring: A butyl group is introduced at the 2-position of the Cbz-protected piperazine.

-

Hydrochlorination: The final compound is converted to its hydrochloride salt to improve its handling and solubility.

Caption: Synthetic workflow for Benzyl 2-butylpiperazine-1-carboxylate hydrochloride.

Experimental Protocol

Step 1: Synthesis of Benzyl piperazine-1-carboxylate

This initial step protects one of the piperazine nitrogens, a crucial measure to control regioselectivity in the subsequent alkylation step. The benzyloxycarbonyl (Cbz) group is a common and robust protecting group for amines.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and aqueous sodium bicarbonate.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is important to control the exothermicity of the reaction with benzyl chloroformate.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.0 equivalent) dropwise to the stirred solution. The slow addition helps to prevent the formation of the di-protected by-product.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure benzyl piperazine-1-carboxylate.

Step 2: Synthesis of Benzyl 2-butylpiperazine-1-carboxylate

This step introduces the butyl group at the 2-position of the piperazine ring via directed ortho-metalation.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve benzyl piperazine-1-carboxylate (1.0 equivalent) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (1.2 equivalents) dropwise. The solution will typically turn a deep color, indicating the formation of the lithiated intermediate. Stir at this temperature for 2-3 hours.

-

Alkylation: Add butyl iodide (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After filtration and concentration, purify the crude product by column chromatography on silica gel to obtain Benzyl 2-butylpiperazine-1-carboxylate.

Step 3: Formation of the Hydrochloride Salt

Conversion to the hydrochloride salt is often performed to produce a stable, crystalline solid that is easier to handle and weigh, and typically exhibits improved aqueous solubility.

-

Dissolution: Dissolve the purified Benzyl 2-butylpiperazine-1-carboxylate in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Drying: Wash the solid with cold diethyl ether and dry under vacuum to yield Benzyl 2-butylpiperazine-1-carboxylate hydrochloride as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following methods are recommended for the comprehensive analysis of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the benzyl group (aromatic region, ~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the protons of the piperazine ring (aliphatic region, ~2.5-4.0 ppm), and the protons of the butyl group (aliphatic region, ~0.9-1.5 ppm). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon of the carbamate (~155 ppm), the aromatic carbons of the benzyl group (~127-137 ppm), the benzylic carbon (~67 ppm), the carbons of the piperazine ring (~40-50 ppm), and the carbons of the butyl group (~14-35 ppm).

Self-Validation: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques such as COSY and HSQC, can be used to unambiguously assign all proton and carbon signals, thus confirming the connectivity of the molecule and validating its structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

-

High-Resolution Mass Spectrometry (HRMS): HRMS analysis (e.g., ESI-TOF) should be performed to determine the exact mass of the molecular ion of the free base ([M+H]⁺). The measured mass should be within a few ppm of the calculated theoretical mass for the molecular formula C₁₇H₂₇N₂O₂⁺.

Self-Validation: The accurate mass measurement provided by HRMS serves as a definitive confirmation of the elemental composition of the synthesized molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound.

-

Methodology: A reverse-phase HPLC method can be developed using a C18 column. A typical mobile phase would consist of a gradient of acetonitrile and water, both containing a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. Detection is typically performed using a UV detector at a wavelength where the benzyl group absorbs (e.g., 254 nm).

-

Purity Assessment: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A pure sample should exhibit a single major peak with a purity level of >95%.

Self-Validation: The use of a photodiode array (PDA) detector allows for the analysis of the UV spectrum across the entire peak, which can help to identify the presence of co-eluting impurities and thus validate the purity of the compound.

Caption: Analytical workflow for the characterization of the synthesized compound.

Conclusion

This technical guide has provided a detailed overview of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride, a compound with significant potential in medicinal chemistry. The guide has outlined its key physicochemical properties, a robust synthetic protocol, and a comprehensive analytical strategy for its characterization. The methodologies presented are designed to be both informative and practical, enabling researchers to synthesize and validate this compound with a high degree of confidence. It is our hope that this guide will serve as a valuable resource for the scientific community and facilitate the advancement of research in the field of piperazine-based drug discovery.

References

At the time of this writing, specific literature citations for the synthesis and characterization of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride were not available in the public domain. The synthetic and analytical methods described are based on well-established and widely published procedures for analogous N-protected and C-substituted piperazine derivatives. For further reading on the synthesis and properties of related piperazine compounds, the following resources are recommended:

-

PubChem - National Center for Biotechnology Information. ([Link]) - A comprehensive database of chemical molecules and their activities against biological assays.

-

Organic Syntheses. ([Link]) - A reputable source for detailed and reliable procedures for the synthesis of organic compounds.

-

Journal of Medicinal Chemistry - American Chemical Society. ([Link]) - A leading journal in the field of medicinal chemistry, often featuring the synthesis and biological evaluation of novel compounds.

An In-depth Technical Guide to Benzyl 2-substituted-piperazine-1-carboxylate Hydrochlorides: A Focus on the Synthesis of the 2-Butyl Analog

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of benzyl 2-substituted-piperazine-1-carboxylate hydrochlorides, a class of compounds with significant potential in medicinal chemistry. Due to the limited direct literature on benzyl 2-butylpiperazine-1-carboxylate hydrochloride, this guide will focus on established synthetic strategies for analogous compounds and present a detailed, plausible route for its preparation. This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced synthesis and application of piperazine derivatives.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs with a wide range of biological activities. Its conformational flexibility, basic nitrogen atoms that can be functionalized, and favorable pharmacokinetic properties make it an attractive building block for drug design. The introduction of substituents at the C-2 position of the piperazine ring can significantly impact the molecule's stereochemistry, potency, and selectivity for its biological target.

This guide will delve into the synthesis of N-benzyl-2-substituted piperazine-1-carboxylates, which serve as valuable intermediates in the synthesis of more complex molecules.[1] The benzyl carboxylate group acts as a protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other nitrogen.[1]

General Synthetic Strategies for 2-Substituted Piperazines

The synthesis of 2-substituted piperazines can be challenging. A common and effective method involves the α-lithiation of an N-protected piperazine, followed by quenching with an appropriate electrophile. The use of a tert-butoxycarbonyl (Boc) protecting group is particularly advantageous in this context, as it directs the lithiation to the adjacent carbon atom.[2][3]

The general workflow for this approach is as follows:

-

Protection of Piperazine: Mono-protection of piperazine with a suitable group, such as Boc anhydride, is the initial step. This is crucial for directing the subsequent substitution to the carbon atom rather than the second nitrogen.[4][5][6]

-

α-Lithiation: The N-Boc protected piperazine is then treated with a strong base, typically an organolithium reagent like sec-butyllithium, in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). This selectively removes a proton from the carbon atom adjacent to the Boc-protected nitrogen.[2][3]

-

Electrophilic Quench: The resulting lithiated intermediate is then reacted with an electrophile to introduce the desired substituent at the 2-position. A wide range of electrophiles can be used, including alkyl halides, aldehydes, and ketones.[2][3]

-

Deprotection and Further Functionalization: The Boc group can be removed under acidic conditions, and the second nitrogen can be functionalized as needed.

This strategy offers a versatile and efficient route to a variety of 2-substituted piperazines.

Proposed Synthesis of Benzyl 2-butylpiperazine-1-carboxylate Hydrochloride

Based on the general strategies outlined above, a plausible synthetic route for benzyl 2-butylpiperazine-1-carboxylate hydrochloride is proposed. This multi-step synthesis involves the initial formation of a 2-butyl substituted piperazine, followed by selective N-protection.

Synthetic Workflow

The proposed synthetic pathway is illustrated in the following diagram:

Caption: Proposed synthetic workflow for Benzyl 2-butylpiperazine-1-carboxylate hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 2-butylpiperazine-1-carboxylate

-

To a solution of N-Boc-piperazine (1 equivalent) and TMEDA (1.2 equivalents) in dry diethyl ether under an inert atmosphere at -78 °C, add sec-butyllithium (1.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to -10 °C and stir for 1 hour.

-

Cool the mixture back to -78 °C and add butyl bromide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 14 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield tert-butyl 2-butylpiperazine-1-carboxylate.

Step 2: Synthesis of 2-Butylpiperazine

-

Dissolve tert-butyl 2-butylpiperazine-1-carboxylate (1 equivalent) in dichloromethane.

-

Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane (excess) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution) and extract the free base into an organic solvent.

-

Dry the organic layer and concentrate to obtain 2-butylpiperazine.

Step 3: Synthesis of Benzyl 2-butylpiperazine-1-carboxylate

-

Dissolve 2-butylpiperazine (1 equivalent) in a suitable solvent such as dichloromethane, along with a base (e.g., triethylamine, 1.1 equivalents).

-

Cool the solution to 0 °C and add benzyl chloroformate (1 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Step 4: Formation of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride

-

Dissolve the purified benzyl 2-butylpiperazine-1-carboxylate in a minimal amount of a suitable solvent like diethyl ether.

-

Add a solution of hydrogen chloride in diethyl ether dropwise with stirring.

-

Collect the precipitated hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Physicochemical Properties and Characterization

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₆H₂₅ClN₂O₂ |

| Molecular Weight | 312.84 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

| Melting Point | Expected to be a high-melting solid |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure, showing characteristic peaks for the butyl group, the piperazine ring protons, the benzyl group, and the carbamate moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond of the hydrochloride salt, the C=O of the carbamate, and the aromatic C-H bonds of the benzyl group.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final compound.

Potential Applications and Future Directions

Piperazine derivatives are known to exhibit a wide range of biological activities, including anti-anxiety, anti-depressant, and antipsychotic effects.[1] The introduction of a butyl group at the 2-position of the piperazine ring in benzyl 2-butylpiperazine-1-carboxylate hydrochloride could lead to novel pharmacological properties. This compound can serve as a key intermediate for the synthesis of a library of compounds for screening against various biological targets.

Future research could focus on:

-

The synthesis and pharmacological evaluation of a series of 2-alkylpiperazine derivatives.

-

The exploration of different protecting group strategies for the synthesis of these compounds.

-

The development of enantioselective synthetic routes to obtain specific stereoisomers.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of benzyl 2-substituted-piperazine-1-carboxylate hydrochlorides, with a detailed proposed route for the 2-butyl analog. While direct literature on this specific compound is scarce, the established methodologies for the synthesis of related piperazine derivatives provide a solid foundation for its successful preparation. The versatility of the piperazine scaffold and the potential for introducing diverse substituents at the 2-position make this class of compounds a promising area for future drug discovery and development.

References

-

PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

-

White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

-

ResearchGate. Synthesis of 2-substituted piperazines via direct a-lithiation. [Link]

- Google Patents. Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.

- Google Patents. Method of direct mono-N-substitution of piperazine.

- Google Patents. Synthesis method of N-Boc piperazine.

-

Organic Syntheses. 1-BENZYLPIPERAZINE. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]

- 5. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]

- 6. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

Benzyl 2-butylpiperazine-1-carboxylate hydrochloride as a research chemical

An In-depth Technical Guide to Benzyl 2-butylpiperazine-1-carboxylate hydrochloride: Synthesis, Characterization, and Research Applications

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs targeting a wide array of biological systems.[1] While N-substituted piperazines have been extensively explored, leading to blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra), their C-substituted counterparts represent a less charted, yet highly promising, frontier in drug discovery.[1] The introduction of substituents directly onto the carbon framework of the piperazine ring offers a powerful strategy to modulate physicochemical properties and explore novel three-dimensional chemical space, potentially unlocking new pharmacological profiles. This guide provides a comprehensive technical overview of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride, a specific and novel research chemical. We present a robust, multi-step synthetic protocol based on modern synthetic methods, detail the necessary analytical techniques for its rigorous characterization, and hypothesize its potential applications as a versatile building block for the development of new therapeutic agents.

Chemical Identity and Physicochemical Properties

Benzyl 2-butylpiperazine-1-carboxylate hydrochloride is a chiral piperazine derivative featuring a butyl group at the C-2 position, a benzyloxycarbonyl (Cbz) protecting group at the N-1 position, and a hydrochloride salt at the N-4 position. The presence of these distinct functional groups makes it a valuable and versatile intermediate for further chemical elaboration.

| Property | Value |

| IUPAC Name | Benzyl 2-butylpiperazine-1-carboxylate hydrochloride |

| Synonyms | 1-Cbz-2-butylpiperazine HCl, 2-Butyl-1-(benzyloxycarbonyl)piperazine HCl |

| Molecular Formula | C₁₆H₂₅ClN₂O₂ |

| Molecular Weight | 328.84 g/mol |

| Appearance (Predicted) | White to off-white crystalline solid |

| Solubility (Predicted) | Soluble in water, methanol; sparingly soluble in dichloromethane |

| Chirality | Contains one stereocenter at the C-2 position (exists as R/S enantiomers or racemate) |

Proposed Synthetic Pathway and Experimental Protocols

Synthetic Workflow Diagram

Caption: Proposed multi-step synthesis of the target compound.

Step 1: α-Lithiation and Alkylation of 1-Boc-4-benzylpiperazine

Causality: This key step utilizes the principle of directed ortho-metalation, adapted for heterocyclic systems. The N-Boc group acts as a powerful directing group, acidifying the adjacent α-protons.[3][4] A strong, sterically hindered base like sec-butyllithium (s-BuLi) can then selectively deprotonate the C-2 position. The resulting lithiated intermediate is a potent nucleophile that can be trapped with an electrophile, in this case, 1-iodobutane, to install the butyl group. The use of a chelating agent like TMEDA (tetramethylethylenediamine) is crucial to stabilize the organolithium intermediate.[3]

Protocol:

-

To a flame-dried, three-necked flask under an inert argon atmosphere, add 1-Boc-4-benzylpiperazine (1.0 eq.) and anhydrous diethyl ether (Et₂O).

-

Add TMEDA (1.2 eq.) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add s-BuLi (1.3 M solution in cyclohexane, 1.2 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add 1-iodobutane (1.5 eq.) dropwise and allow the reaction to stir at -78 °C for 2 hours before warming slowly to room temperature overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 1-Boc-2-butyl-4-benzylpiperazine.

Step 2 & 3: Protecting Group Exchange (Boc to Cbz)

Causality: Orthogonal protecting group strategy is fundamental to complex synthesis. The Boc group is labile under strong acidic conditions, while the Cbz and N-benzyl groups are stable. This allows for the selective deprotection of the N-1 position. The subsequent reaction with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (a biphasic system with a mild base) efficiently installs the desired Cbz carbamate at the more nucleophilic secondary amine.[5]

Protocol:

-

Dissolve the product from Step 1 (1.0 eq.) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 10 eq.) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and neutralize by washing with a saturated aqueous NaHCO₃ solution.

-

Separate the organic layer. The aqueous layer now contains the deprotected amine and is immediately used in the next step.

-

To the vigorously stirred biphasic mixture (DCM and aqueous NaHCO₃ solution containing the amine), add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash chromatography to yield Benzyl 2-butyl-4-benzylpiperazine-1-carboxylate.

Step 4: N-4 Deprotection and Hydrochloride Salt Formation

Causality: The N-benzyl group at the N-4 position can be cleanly removed via catalytic hydrogenolysis.[6] Palladium on carbon (Pd/C) is an effective catalyst for this transformation, which proceeds under an atmosphere of hydrogen gas. The resulting free base is an oil or low-melting solid. Conversion to the hydrochloride salt is performed to generate a stable, crystalline, and more water-soluble solid, which is ideal for storage and subsequent use.[7][8]

Protocol:

-

Dissolve the Cbz-protected intermediate from Step 3 (1.0 eq.) in methanol (MeOH).

-

Carefully add Pd/C (10% w/w, ~0.1 eq.) to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitor the reaction by TLC. Upon completion (typically 4-24 hours), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with MeOH.

-

Concentrate the filtrate to yield the free base, Benzyl 2-butylpiperazine-1-carboxylate.

-

Dissolve the resulting free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a hydrochloride salt.

Analytical Characterization

For any novel compound, rigorous analytical characterization is a self-validating system that ensures identity, purity, and structural integrity.

| Technique | Expected Results |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.5-10.5 (br s, 2H, -NH₂⁺-), δ 7.30-7.45 (m, 5H, Ar-H ), δ 5.15 (s, 2H, -O-CH ₂-Ph), δ 3.0-4.5 (m, 7H, piperazine ring protons), δ 1.3-1.8 (m, 4H, -CH ₂-CH ₂-CH₃), δ 0.90 (t, J=7.2 Hz, 3H, -CH₂-CH ₃). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~155 (C=O, carbamate), δ ~137 (Ar-C, quaternary), δ ~128.5, 128.0, 127.8 (Ar-CH), δ ~67 (-O-C H₂-Ph), δ ~55-40 (piperazine and butyl C H carbons), δ ~28, 22 (butyl C H₂ carbons), δ ~14 (butyl C H₃). |

| Mass Spectrometry (ESI+) | For the free base (C₁₆H₂₄N₂O₂), the expected [M+H]⁺ peak would be at m/z 293.19. |

| FT-IR (KBr Pellet, cm⁻¹) | ~3000-2700 (broad, N-H stretch of ammonium salt), ~1690 (strong, C=O stretch of carbamate), ~1450, 1250 (C-N and C-O stretches). |

| HPLC Purity | >95% (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% TFA, detection at 254 nm). |

Hypothesized Biological Activity and Research Applications

The true value of a novel research chemical lies in its potential applications. Based on its structure, Benzyl 2-butylpiperazine-1-carboxylate hydrochloride serves two primary roles: a tool for investigating biological systems and a versatile scaffold for further chemical synthesis.

Pharmacological Potential

Piperazine derivatives are well-known to interact with central nervous system (CNS) receptors, particularly those within the monoamine pathways (serotonin, dopamine, norepinephrine).[9][10] The introduction of a C-2 butyl group adds a significant lipophilic element that can mediate specific interactions within a receptor's binding pocket, potentially leading to novel potency or selectivity profiles. This compound could be screened against a panel of G-protein coupled receptors (GPCRs) and transporters to identify novel biological activity.

Scaffold for Library Synthesis

The most immediate application for this compound is as a sophisticated chemical building block. The hydrochloride salt can be easily neutralized to provide the free base, which possesses a reactive secondary amine at the N-4 position. This amine serves as a crucial handle for diversification, allowing for the synthesis of a library of novel compounds through reactions like reductive amination, acylation, or arylation.

Caption: Workflow for utilizing the core scaffold in drug discovery.

Safe Handling and Storage

As a novel research chemical with an uncharacterized toxicological profile, Benzyl 2-butylpiperazine-1-carboxylate hydrochloride must be handled with appropriate caution.

-

Handling: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (argon or nitrogen) at 2-8 °C is recommended. Keep away from strong oxidizing agents.

Conclusion

Benzyl 2-butylpiperazine-1-carboxylate hydrochloride represents a novel and valuable tool for researchers in medicinal chemistry and drug development. The synthetic pathway detailed in this guide, which leverages modern C-H activation strategies, provides a reliable method for its preparation. Its unique substitution pattern—combining a lipophilic C-2 alkyl group with orthogonally protected nitrogen atoms—makes it an ideal scaffold for constructing diverse chemical libraries aimed at discovering next-generation therapeutics. Rigorous analytical characterization is paramount to ensure the quality of this and any subsequently synthesized compounds, forming the foundation of trustworthy and reproducible scientific research.

References

- Prasanthi, G., & Prasad, K. R. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1481-1486.

- de Oliveira, R., de Freitas, R. M., & de Castro, M. R. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 32-48.

- Firth, J. D., O'Brien, P., & Taylor, R. J. (2014). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)

- Google Patents. (CN101676276B). Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.

- Google Patents. (US20100204470A1).

- Tetrahedron Letters. (1994). Asymmetric synthesis. XXXI. Synthesis of 2-substituted piperazines from chiral non-racemic lactams. Sci-Hub.

- Organic & Biomolecular Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. RSC Publishing.

- ResearchGate. (2012). How to make a salt of a novel compound?

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- Berkheij, M., et al. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation.

- Stead, D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.

- Reddit. (2023). Hydrochloride salt of amine. r/Chempros.

- ChemicalBook. (n.d.). 1-BOC-Piperazine synthesis.

- ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.

- Scribd. (n.d.).

- Firth, J. D., O'Brien, P., & Ferris, L. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.

- International Journal of Pharmaceutical Research & Allied Sciences. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- PubChem. (n.d.).

- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.

- Molecules. (n.d.).

- MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.

- ResearchGate. (2015). A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.

- NIH. (2023).

- ACS Catalysis. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- ResearchGate. (n.d.).

- YouTube. (2022).

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. total-synthesis.com [total-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. youtube.com [youtube.com]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijrrjournal.com [ijrrjournal.com]

Substituted Piperazine Derivatives: A Technical Guide for CNS Drug Discovery

Intended Audience: This document is crafted for researchers, medicinal chemists, and professionals in the field of drug development who are focused on central nervous system (CNS) therapeutics.

Executive Summary

The piperazine ring represents a "privileged scaffold" in the landscape of medicinal chemistry, forming the structural foundation of numerous drugs targeting the central nervous system.[1][2] The inherent chemical properties of this six-membered heterocycle, which features two nitrogen atoms in opposing positions, endow it with a remarkable versatility for crafting compounds with a wide spectrum of pharmacological activities.[1][3] This technical guide offers an in-depth exploration of the pivotal role that substituted piperazine derivatives play in the discovery of CNS drugs. It systematically covers their synthesis, delineates their structure-activity relationships (SAR), details their pharmacological assessment, and reviews their application in treating a variety of neurological and psychiatric conditions.

The Piperazine Scaffold: A Linchpin in CNS Drug Design

The piperazine moiety is a six-membered ring that contains two nitrogen atoms at the 1 and 4 positions.[1] This unique architecture confers several beneficial characteristics for drugs targeting the CNS:

-

Synthetic Versatility : The dual nitrogen atoms serve as ideal points for chemical modification, enabling the introduction of a wide array of functional groups. This allows for the precise tuning of a compound's pharmacological action, selectivity, and pharmacokinetic profile.[1][4]

-

Adaptable Physicochemical Profile : The piperazine ring can be strategically modified to adjust key properties like lipophilicity and basicity. These parameters are crucial for a drug's ability to cross the blood-brain barrier (BBB) and effectively engage with its biological targets.[2][5] The topological polar surface area (TPSA) of many piperazine derivatives is often in a range that predicts good potential for BBB penetration.[6]

-

Facilitation of Target Binding : The nitrogen atoms in the piperazine ring can function as hydrogen bond acceptors or donors, promoting strong and specific interactions with amino acid residues within the binding sites of CNS receptors and transporters.[2]

The strategic use of the piperazine scaffold has been instrumental in the creation of a diverse range of CNS-active medications, including those for psychosis, depression, and anxiety.[7]

Crafting the Molecules: Synthesis of Substituted Piperazine Derivatives

The synthesis of substituted piperazine derivatives is a critical activity in the medicinal chemistry labs focused on CNS drug discovery. A variety of synthetic methodologies are utilized to generate extensive libraries of these compounds for biological screening. Key synthetic strategies include:

-

N-Arylation and N-Alkylation : These are foundational techniques for attaching substituents to the nitrogen atoms of the piperazine ring. Palladium-catalyzed amination reactions are a common and effective method for N-arylation.[5]

-

Reductive Amination : This approach involves reacting a piperazine with an aldehyde or ketone in the presence of a reducing agent to create N-substituted derivatives.

-

Multi-Step Synthesis : The creation of more complex piperazine derivatives often necessitates multi-step synthetic pathways. These can involve the use of protecting and deprotecting groups on the nitrogen atoms to ensure selective substitution.[3]

Below is a generalized schematic of a synthetic workflow for producing a library of substituted piperazine derivatives for screening purposes.

Caption: A generalized synthetic workflow for creating substituted piperazine derivatives.

Decoding the Structure: Structure-Activity Relationships (SAR) in CNS Targets

The pharmacological effects of substituted piperazine derivatives are intricately linked to the type and placement of substituents on both the piperazine ring and any associated aryl or alkyl groups.[1]

Engagement with Dopamine Receptors

A significant number of antipsychotic medications that feature a piperazine core are designed to target dopamine D2 receptors. The SAR for these compounds frequently indicates that:

-

An aryl group, such as a phenyl or a substituted phenyl ring, attached to one of the piperazine's nitrogen atoms is essential for high binding affinity.

-

The specific nature of the substituents on this aryl ring can fine-tune the compound's selectivity for different subtypes of dopamine receptors.

Modulation of Serotonin Receptors

Piperazine derivatives are also key players in the modulation of serotonin (5-HT) receptors, especially the 5-HT1A and 5-HT2A subtypes. These receptors are critical targets for treating depression and anxiety.[6] For instance, compounds based on 1-(4-chlorophenyl)piperazine can function as agonists or releasing agents for serotonin receptors.[3]

The following table provides a summary of the binding affinities for some well-known substituted piperazine derivatives at dopamine and serotonin receptors.

| Compound | Substitution Pattern | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| Clozapine | N-methylpiperazine linked to a tricyclic dibenzodiazepine | 126 | 19 | 13 |

| Olanzapine | N-methylpiperazine linked to a thienobenzodiazepine | 11 | 25 | 4 |

| Buspirone | Pyrimidinylpiperazine derivative | 290 | 14 | >1000 |

| Vortioxetine | Phenylpiperazine derivative | 130 | 15 | 19 |

Pharmacological Assessment: From the Lab Bench to Preclinical Models

The journey of a novel CNS drug from concept to clinic requires a thorough pharmacological evaluation to establish its potency, selectivity, effectiveness, and safety.

In Vitro Pharmacological Profiling

The initial assessment of substituted piperazine derivatives usually involves a range of in vitro assays to measure their interactions with various CNS targets.

Experimental Protocol: Radioligand Binding Assay

This protocol details a standard procedure for ascertaining the binding affinity of a test compound for a specific receptor, such as the dopamine D2 receptor.

-

Preparation of Cell Membranes : Source cell membranes from a cell line that has been engineered to express the human dopamine D2 receptor.

-

Assay Buffer : Formulate a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

-

Radioligand : Employ a fitting radioligand, like [3H]spiperone, at a concentration near its Kd value.

-

Incubation : In a 96-well plate, combine the cell membranes, radioligand, and a range of concentrations of the test compound for incubation.

-

Separation : Following incubation, separate the bound from the free radioligand using rapid filtration through a glass fiber filter.

-

Quantification : Use a scintillation counter to measure the radioactivity that has been captured on the filter.

-

Data Analysis : Calculate the IC50 value for the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). From this, determine the Ki (inhibitory constant) by applying the Cheng-Prusoff equation.

Phenotypic Screening : As an alternative to target-focused screening, phenotypic screening evaluates a compound's impact on the physiological function of a complex cellular system, such as the electrical activity of neuronal networks.[8] This method has the potential to uncover compounds that work through novel mechanisms of action.[8]

In Vivo Models for Efficacy and Safety Evaluation

Compounds that show promise in in vitro testing are then progressed to in vivo studies. These studies use animal models of CNS disorders to assess efficacy and to conduct a preliminary evaluation of the compound's safety profile.

-

For Antidepressant Potential : The Forced Swim Test (FST) and the Tail Suspension Test (TST) are widely used behavioral despair models in rodents for screening potential antidepressant effects.[9] A decrease in the duration of immobility in these tests suggests possible antidepressant activity.[9]

-

For Antipsychotic Potential : Models like amphetamine-induced hyperlocomotion and the conditioned avoidance response test are employed to gauge potential antipsychotic effectiveness.

-

For Anxiolytic Potential : The elevated plus-maze and the light-dark box test are standard behavioral paradigms for assessing anxiolytic-like properties in rodents.

-

For Cognitive Enhancement : The Morris water maze and the novel object recognition test are utilized to determine a compound's capacity to enhance learning and memory in models of cognitive decline, such as those developed for Alzheimer's disease.[10]

The diagram below outlines a typical drug discovery pipeline for CNS-active substituted piperazine derivatives.

Caption: A typical CNS drug discovery workflow for piperazine derivatives.

Therapeutic Applications in CNS Pathologies

Substituted piperazine derivatives have been successfully applied in the treatment of a variety of CNS conditions.[11]

-

Schizophrenia and Psychosis : Atypical antipsychotics such as clozapine and olanzapine, which incorporate a piperazine moiety, are fundamental to the treatment of schizophrenia.[7] Their therapeutic benefit is largely due to their antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors.

-

Depression and Anxiety Disorders : A significant number of antidepressants and anxiolytics are built around a piperazine scaffold.[7] Vortioxetine, for example, is a multimodal antidepressant that inhibits serotonin reuptake and also modulates several serotonin receptors.[7] The anxiolytic buspirone acts as a partial agonist at 5-HT1A receptors.[7]

-

Alzheimer's Disease : There is active research into the potential of piperazine derivatives for the treatment of Alzheimer's disease.[10] Some of these compounds are being explored for their ability to modulate key targets in the disease's pathophysiology, such as beta-secretase 1 (BACE1), or for their potential to offer neuroprotective benefits.[6][10]

The Path Forward: Future Directions and Conclusion

The piperazine scaffold remains a highly prized structural motif in the ongoing design of new drugs for the CNS.[4] Future research in this domain is anticipated to concentrate on several key areas:

-

Multi-target-directed ligands (MTDLs) : The design of single molecules capable of modulating multiple targets that are implicated in the complex pathophysiology of CNS disorders.

-

Enhanced Blood-Brain Barrier Penetration : The development of innovative strategies to improve the delivery of piperazine-based medications into the brain.

-

Personalized Medicine : The identification of biomarkers that can help predict how a patient will respond to specific drugs containing a piperazine moiety.

References

- Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.

- Coumarin-piperazine derivatives as biologically active compounds. PMC - PubMed Central.

- The Science Behind CNS Drugs: The Role of Piperazine Derivatives.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE.

- Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. PMC - PubMed Central.

- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. NIH.

- Piperazine skeleton in the structural modification of natural products: a review. PMC.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review.

- Trifluoromethylphenylpiperazine. Wikipedia.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.

- Phenotypic Screening in CNS Drug Discovery. NeuroProof.

- Structure of cinnamyl piperazine derivatives as CNS agents. ResearchGate.

- In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed.

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. neuroproof.com [neuroproof.com]

- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 10. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride

Abstract: This application note provides a comprehensive, field-proven protocol for the synthesis of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride, a valuable heterocyclic building block for drug discovery and medicinal chemistry. The piperazine moiety is a privileged scaffold in numerous FDA-approved drugs, and substituted derivatives like the target compound are of significant interest to researchers. This guide details a two-step synthesis commencing from 2-butylpiperazine, involving a regioselective N-protection followed by salt formation. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization techniques, ensuring a reproducible and reliable synthesis for researchers in academic and industrial laboratories.

Introduction and Scientific Context

The piperazine ring is a cornerstone in modern medicinal chemistry, integral to the structure of drugs spanning various therapeutic areas, including antipsychotics (e.g., Aripiprazole), antivirals (e.g., Indinavir), and oncology agents.[1] The strategic functionalization of the piperazine core allows for the fine-tuning of pharmacological properties such as solubility, receptor affinity, and metabolic stability.

The target molecule, Benzyl 2-butylpiperazine-1-carboxylate hydrochloride, incorporates three key features:

-

A 2-butyl substituent , which introduces lipophilicity and specific steric bulk, potentially influencing binding interactions with biological targets.

-

A benzyloxycarbonyl (Cbz or Z) protecting group at the N1 position. The Cbz group is a widely used amine protecting group, stable under many reaction conditions but readily removable by catalytic hydrogenolysis.[2] This makes it an excellent choice for multi-step syntheses where the N4 nitrogen is intended for subsequent elaboration.

-

A hydrochloride salt form, which typically enhances the compound's crystallinity, stability, and aqueous solubility, making it easier to handle and formulate.

This document provides a robust protocol for the synthesis, purification, and characterization of this important intermediate.

Overall Synthetic Workflow

The synthesis is approached in two primary stages: (A) N-protection of the 2-butylpiperazine starting material, followed by (B) conversion of the resulting free base into its hydrochloride salt.

Caption: Figure 1. Overall experimental workflow.

Materials and Equipment

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | Notes |

| 2-Butylpiperazine | ≥97% | Commercially available | Starting material. |

| Benzyl Chloroformate (Cbz-Cl) | ≥98% | Stabilized | Highly toxic and lachrymatory. Handle in a certified fume hood only. |

| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Anhydrous | Used as a non-nucleophilic base. |

| Dichloromethane (DCM) | Anhydrous | ACS Grade | Reaction solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | Used for extraction and precipitation. | |

| Hexanes | ACS Grade | Used for chromatography. | |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | For work-up. | |

| Brine | Saturated NaCl(aq) | For work-up. | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | For drying organic layers. | |

| Hydrochloric Acid | 4.0 M in Dioxane | For salt formation. | |

| Silica Gel | 230-400 mesh | For flash chromatography | Stationary phase. |

Equipment

-

Round-bottom flasks and standard glassware with ground glass joints

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Buchner funnel and vacuum flask

-

High-vacuum pump and vacuum oven

-

Analytical balance

-

NMR spectrometer and Mass spectrometer for characterization

Detailed Experimental Protocol

PART A: Synthesis of Benzyl 2-butylpiperazine-1-carboxylate

Rationale: This step involves the nucleophilic attack of a piperazine nitrogen onto the electrophilic carbonyl carbon of benzyl chloroformate. DIPEA is used as a hindered organic base to neutralize the HCl generated in situ, preventing the formation of piperazine salts that would halt the reaction. The reaction is performed at 0 °C to control the exothermic reaction and minimize side products. Due to sterics, the Cbz group will preferentially add to the less hindered N4 position; however, the desired N1-substituted product is also formed and must be isolated via chromatography.

Caption: Figure 2. Reaction mechanism for N-Cbz protection.

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-butylpiperazine (5.00 g, 35.15 mmol, 1.0 equiv.).

-

Dissolve the starting material in anhydrous dichloromethane (DCM, 100 mL).

-

Cool the flask to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (7.35 mL, 42.18 mmol, 1.2 equiv.) to the stirred solution.

-

In a separate flask, prepare a solution of benzyl chloroformate (5.52 mL, 38.67 mmol, 1.1 equiv.) in 20 mL of anhydrous DCM.

-

Add the benzyl chloroformate solution dropwise to the cooled piperazine solution over 30 minutes using a dropping funnel. Ensure the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.

-

Monitoring: Monitor the reaction progress by TLC (Mobile phase: 10% Methanol in DCM) until the starting material is consumed.

-

Work-up: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 20% to 50% ethyl acetate in hexanes. The two main products, N1-Cbz and N4-Cbz protected isomers, will separate. The desired N1 isomer is typically the less polar of the two. Combine the fractions containing the pure desired product and concentrate under reduced pressure to yield a clear, viscous oil.

PART B: Formation of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride

Rationale: The purified free base is an oil. Converting it to its hydrochloride salt facilitates handling and improves stability by creating a crystalline solid. This is achieved by protonating the basic N4 nitrogen with a strong acid, HCl.

Procedure:

-

Dissolution: Dissolve the purified Benzyl 2-butylpiperazine-1-carboxylate (assuming a yield of ~4.8 g, 17.37 mmol from the previous step) in ethyl acetate (100 mL).

-

Precipitation: While stirring, add 4.0 M HCl in dioxane (5.2 mL, 20.84 mmol, 1.2 equiv.) dropwise. A white precipitate should form immediately.

-

Continue stirring the resulting slurry at room temperature for 1 hour to ensure complete precipitation.

-

Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold ethyl acetate (2 x 20 mL) to remove any unreacted starting material or impurities.

-

Drying: Dry the solid product in a vacuum oven at 40 °C overnight to yield the final product as a white to off-white crystalline solid.

Quantitative Data and Characterization

| Parameter | Value |

| Starting Material (2-Butylpiperazine) | 5.00 g (35.15 mmol) |

| Benzyl Chloroformate | 6.60 g (38.67 mmol) |

| Reaction Time (Part A) | 16 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Expected Yield (Final Product) | 4.5 - 5.5 g (40-50% overall) |

| Appearance | White crystalline solid |

| Molecular Formula | C₁₆H₂₅ClN₂O₂ |

| Molecular Weight | 312.84 g/mol |

Expected Analytical Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~9.5 (br s, 2H, -NH₂⁺-), 7.4-7.3 (m, 5H, Ar-H), 5.1 (s, 2H, -CH₂-Ph), 4.5-4.2 (m, 1H, N-CH-), 3.4-2.8 (m, 6H, piperazine ring protons), 1.6-1.2 (m, 6H, butyl chain), 0.85 (t, 3H, -CH₃).

-

Mass Spec (ESI+): [M+H]⁺ calculated for C₁₆H₂₄N₂O₂: 277.19; found: 277.2.

Safety and Handling Precautions

-

Benzyl Chloroformate: Is highly corrosive, toxic, and a potent lachrymator (causes tearing). It must be handled with extreme caution in a well-ventilated chemical fume hood.[3] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Dichloromethane (DCM): Is a suspected carcinogen. All handling should occur in a fume hood.

-

Hydrochloric Acid: Is corrosive. Avoid inhalation of vapors and contact with skin and eyes.

-

General Precautions: Perform a full risk assessment before beginning the synthesis. Ensure emergency equipment (spill kits, safety shower, eyewash station) is accessible.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low Yield in Part A | Incomplete reaction. | Ensure reagents are anhydrous. Increase reaction time or slightly warm the reaction (e.g., to 40 °C) after initial stirring at RT. |

| Loss during work-up. | Perform back-extraction of aqueous layers with DCM to recover any dissolved product. | |

| Difficult Separation of Isomers | Inappropriate eluent system. | Optimize the eluent system for column chromatography. A shallower gradient (e.g., 10% to 30% EtOAc in Hexanes) may improve resolution. |

| Product Fails to Precipitate in Part B | Product is too soluble in EtOAc. | Cool the solution in an ice bath. If precipitation is still poor, slowly add a non-polar solvent like hexanes as an anti-solvent. |

| Insufficient HCl added. | Check the pH of the solution with a wetted pH strip to ensure it is acidic. Add more HCl solution if necessary. |

References

-

: Provides background on the synthesis of protected piperazine intermediates.

-

: Offers chemical properties and safety information for the parent Cbz-protected piperazine.

-

: Details on the commonly used Boc-protected piperazine.

-

: A classic procedure for the N-alkylation of piperazine.

-

: A review of various synthetic methods for the piperazine core.

-

: A detailed overview of the Cbz protecting group, its application, and cleavage.

-

: Highlights the importance of the piperazine scaffold in recently approved pharmaceuticals.

-

: Provides specific safety and handling information for a closely related compound.

Sources

Application Notes and Protocols: Benzyl Chloroformate Protection of Piperazine Derivatives

Introduction: The Strategic Importance of Piperazine Protection in Medicinal Chemistry

The piperazine motif is a cornerstone in modern drug discovery, gracing the structures of numerous blockbuster drugs across a wide range of therapeutic areas, from antipsychotics to antivirals. Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms offer sites for molecular elaboration, influencing solubility, basicity, and receptor interactions. However, the very reactivity of these two secondary amine groups presents a significant synthetic challenge. Uncontrolled reactions can lead to a mixture of mono-substituted, di-substituted, and starting materials, complicating purification and reducing yields.

To harness the full potential of the piperazine scaffold, a robust strategy for the selective protection of one or both nitrogen atoms is paramount. The benzyloxycarbonyl (Cbz) protecting group, introduced by Bergmann and Zervas in the 1930s, remains a highly effective and versatile tool for this purpose.[1] Its stability under a range of conditions and its facile removal via catalytic hydrogenolysis make it an attractive choice for complex, multi-step syntheses.

This comprehensive guide provides detailed application notes and protocols for the benzyl chloroformate (Cbz-Cl) protection of piperazine derivatives. We will delve into the mechanistic underpinnings of the reaction, explore strategies for achieving selective mono-protection versus di-protection, and offer field-proven, step-by-step protocols for both transformations.

The Mechanism of Cbz Protection: A Tale of Nucleophilic Acyl Substitution